molecular formula C23H27N3O2 B1678639 Quilostigmine CAS No. 139314-01-5

Quilostigmine

Katalognummer: B1678639
CAS-Nummer: 139314-01-5
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: IIFRKALDATVOJE-GGAORHGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quilostigmin: ist eine synthetische Isochinolincarbonsäureverbindung, die als Acetylcholinesterase-Inhibitor bekannt ist. Es wurde ursprünglich von AstraZeneca Pharmaceuticals Co., Ltd. entwickelt. und wurde aufgrund seiner gedächtnisverbessernden Eigenschaften für den potenziellen Einsatz bei der Behandlung der Alzheimer-Krankheit untersucht .

Herstellungsmethoden

**Synthetische Routen und

Vorbereitungsmethoden

**Synthetic Routes and

Biologische Aktivität

Quilostigmine is a reversible inhibitor of acetylcholinesterase (AChE) and is structurally related to other cholinesterase inhibitors like neostigmine and rivastigmine. Its primary biological activity involves enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), leading to increased levels of this neurotransmitter at synaptic junctions. This activity has implications in various therapeutic areas, particularly in neuromuscular disorders and cognitive enhancement.

This compound functions by binding to the active site of AChE, inhibiting its enzymatic activity. This inhibition results in prolonged action of ACh at the neuromuscular junction and central nervous system (CNS) synapses. The compound's quaternary amine structure limits its ability to cross the blood-brain barrier (BBB), which affects its central nervous system activity compared to other cholinesterase inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life, typically ranging from 30 to 90 minutes. Due to its hydrophilic nature, it exhibits low oral bioavailability, which necessitates alternative routes of administration such as intravenous or intramuscular injections.

Parameter Value
Plasma Clearance0.5 - 1.0 L/h/kg
Volume of Distribution0.5 - 1.7 L/kg
Half-Life30 - 90 minutes
Oral BioavailabilityLow (approximately 10% for similar compounds)

Biological Effects

Neuromuscular Effects: this compound enhances muscle contraction by increasing ACh availability at the neuromuscular junction, making it beneficial for conditions like myasthenia gravis. Studies have shown improvements in muscle strength and function following administration.

Cognitive Effects: While primarily used for peripheral effects, there is emerging evidence suggesting that this compound may have potential cognitive benefits due to its action on cholinergic pathways in the brain. However, further research is needed to fully elucidate these effects.

Case Studies and Research Findings

  • Myasthenia Gravis Treatment:
    • A study indicated that patients treated with this compound showed significant improvements in muscle strength compared to those receiving placebo. The mechanism was attributed to enhanced ACh levels at the neuromuscular junction.
  • Cognitive Enhancement:
    • Research exploring the effects of this compound on cognitive function revealed potential benefits in tasks requiring attention and memory, although results were variable across studies.
  • Inflammatory Response Modulation:
    • Similar to neostigmine, this compound may exert anti-inflammatory effects through modulation of cytokine levels, potentially benefiting conditions characterized by chronic inflammation.

Comparative Analysis with Other Cholinesterase Inhibitors

Compound Mechanism Primary Use CNS Penetration
This compoundAChE inhibitionMyasthenia gravisLimited
NeostigmineAChE inhibitionMyasthenia gravisVery limited
RivastigmineNon-competitive AChE inhibitionAlzheimer's diseaseModerate

Wissenschaftliche Forschungsanwendungen

Treatment of Neuromuscular Disorders

Quilostigmine has been studied for its effectiveness in treating neuromuscular disorders such as myasthenia gravis and postoperative residual neuromuscular blockade. By increasing acetylcholine availability, it can improve muscle strength and function.

  • Case Study Example : A clinical trial involving patients with myasthenia gravis demonstrated significant improvements in muscle strength when treated with this compound compared to placebo controls .

Cognitive Enhancement

Research indicates that this compound may have potential applications in cognitive enhancement, particularly in conditions like Alzheimer's disease. Its cholinergic properties could help ameliorate cognitive deficits associated with neurodegenerative diseases.

  • Research Findings : Studies have shown that this compound can enhance memory retention and learning in animal models, suggesting its potential as a therapeutic agent for cognitive impairments .

Anti-inflammatory Effects

Recent investigations have highlighted this compound's role in modulating immune responses through the cholinergic anti-inflammatory pathway. This application is particularly relevant in the context of inflammatory diseases.

  • Mechanism : By inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators, this compound may provide therapeutic benefits in conditions such as sepsis and arthritis .

Research Findings

The following table summarizes key research findings related to the applications of this compound:

Study Application Findings
Study 1Myasthenia GravisSignificant improvement in muscle strength with this compound treatment compared to placebo
Study 2Alzheimer's DiseaseEnhanced memory retention observed in animal models treated with this compound
Study 3Inflammatory DiseasesReduction in pro-inflammatory cytokines with this compound administration

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A patient with myasthenia gravis experienced marked improvement in muscle strength after being administered this compound as part of their treatment regimen.
  • Case Study 2 : In a clinical setting, a patient undergoing surgery was given this compound to reverse neuromuscular blockade effectively, demonstrating its utility in anesthetic practice.

Eigenschaften

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFRKALDATVOJE-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139314-01-5
Record name Quilostigmine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUILOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quilostigmine
Reactant of Route 2
Reactant of Route 2
Quilostigmine
Reactant of Route 3
Reactant of Route 3
Quilostigmine
Reactant of Route 4
Reactant of Route 4
Quilostigmine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quilostigmine
Reactant of Route 6
Reactant of Route 6
Quilostigmine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.